molecular formula C20H17N3O2S2 B2419305 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate CAS No. 941935-98-4

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate

Cat. No. B2419305
CAS RN: 941935-98-4
M. Wt: 395.5
InChI Key: LMRBVROPHQJRSH-UHFFFAOYSA-N
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Description

The compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate” is a derivative of benzothiazole . Benzothiazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been reported. For instance, the compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” has a molecular weight of 234.32 .

Scientific Research Applications

Mechanism of Action

Future Directions

Benzothiazole derivatives are being explored for their therapeutic potential. They have shown promising results in inhibiting quorum sensing, a bacterial cell-cell communication mechanism . They are also being studied for their anti-tubercular properties .

properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c24-19(13-4-6-15-17(10-13)26-12-21-15)25-14-5-7-16-18(11-14)27-20(22-16)23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBVROPHQJRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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